![molecular formula C9H14O4 B13912035 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of bicyclo[1.1.1]pentane cores. One common method is the use of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes. This involves the use of alcohol, amine, and carboxylic acid functional handles from a simple common intermediate . Industrial production methods often rely on scalable synthetic routes, such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes .
Análisis De Reacciones Químicas
2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation. Major products formed from these reactions include difunctionalized bicyclo[1.1.1]pentane derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it serves as a bioisostere for benzene rings, providing improved biological activities, physicochemical properties, and metabolic profiles. In the industry, it is used in the development of materials such as liquid crystals and molecular rotors .
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique three-dimensional structure allows it to mimic the behavior of benzene rings, thereby interacting with various biological targets. This interaction can lead to changes in biological activities, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its unique structure and properties. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as 1,2-difunctionalized bicyclo[1.1.1]pentanes and 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid . These compounds share similar structural features but differ in their functional groups and specific applications.
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
2-(methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-12-5-13-4-7-6-2-9(7,3-6)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
Clave InChI |
MQPYMFFDGNIWIC-UHFFFAOYSA-N |
SMILES canónico |
COCOCC1C2CC1(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


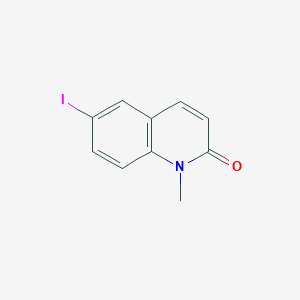
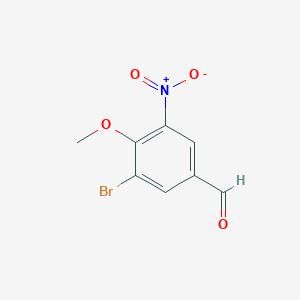
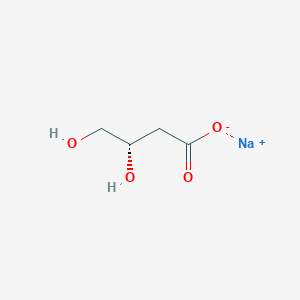
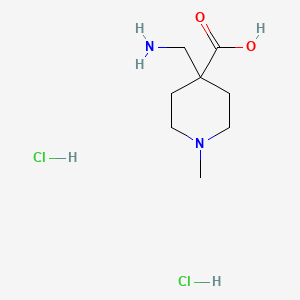

![[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)
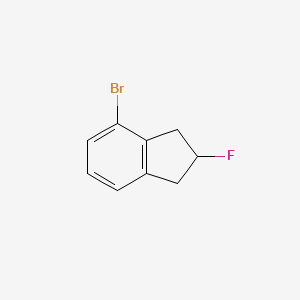
![Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13911982.png)
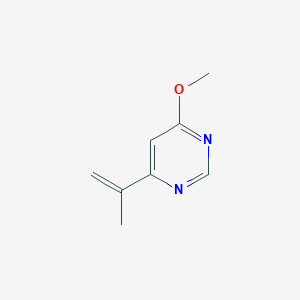

![methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B13912007.png)
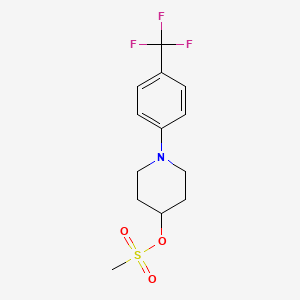
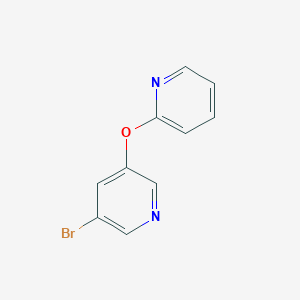
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
